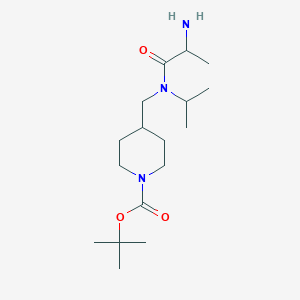
(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it a valuable subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the amino-N-isopropylpropanamido moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s structural features make it a useful tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound’s unique chemical properties can be leveraged in various industrial applications, such as the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl 4-((2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 4-((2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 4-((2-amino-N-propylpropanamido)methyl)piperidine-1-carboxylate
Uniqueness
Compared to these similar compounds, (S)-tert-Butyl 4-((2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate stands out due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H33N3O3 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
tert-butyl 4-[[2-aminopropanoyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-7-9-19(10-8-14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |
InChI-Schlüssel |
WHALPMFIBHTIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
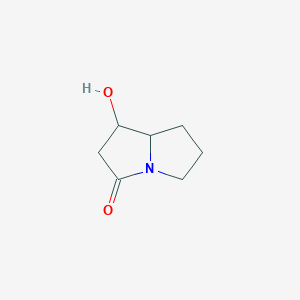
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
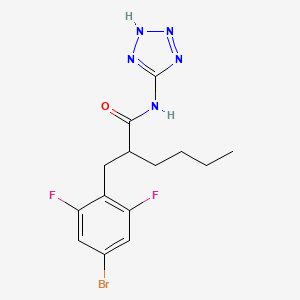
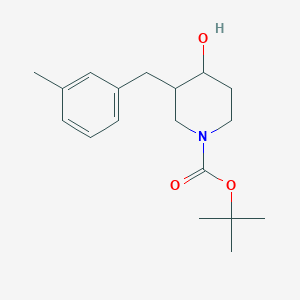
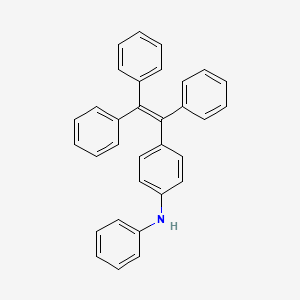
![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
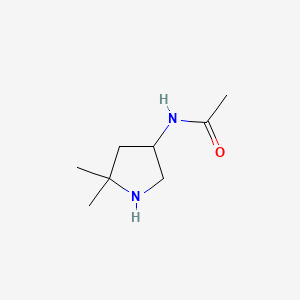
![(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
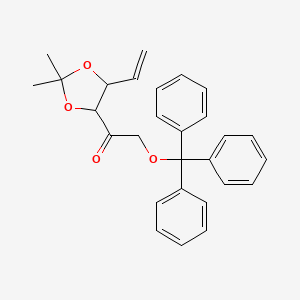
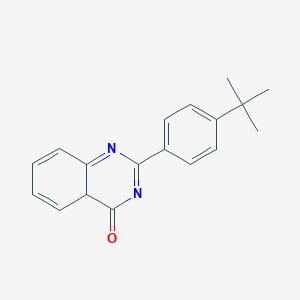
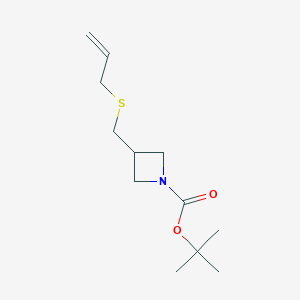
![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
